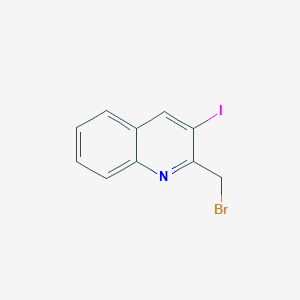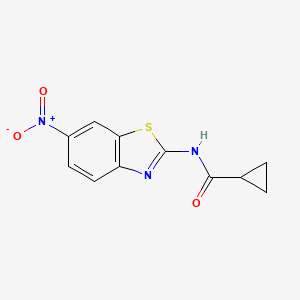![molecular formula C22H28N4O3S B13883739 Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biology, it is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antiviral properties, making it a promising candidate for pharmaceutical research .
Industry
In industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl 4-[[7-(4-methylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate
- Propan-2-yl 4-[[7-(4-ethylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate
Uniqueness
The uniqueness of Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate lies in its specific structural features, such as the presence of the methylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C22H28N4O3S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H28N4O3S/c1-15(2)28-22(27)25-11-8-17(9-12-25)29-21-19-10-13-26(20(19)23-14-24-21)16-4-6-18(30-3)7-5-16/h4-7,14-15,17H,8-13H2,1-3H3 |
Clave InChI |
IHUFKEJAISPBDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2CCN3C4=CC=C(C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)



![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)






![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
